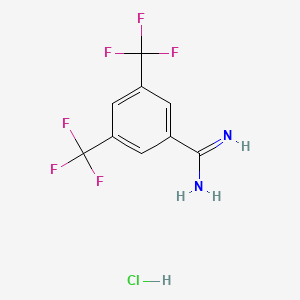

3,5-Bis(trifluoromethyl)benzamidine hydrochloride

説明

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred name being 3,5-bis(trifluoromethyl)benzenecarboximidamide hydrochloride. This nomenclature clearly indicates the structural composition, including the benzene ring core, the positioning of the trifluoromethyl substituents at the 3 and 5 positions, and the carboximidamide functional group (amidine) at the 1 position. The hydrochloride designation specifies the salt form of the compound, which is the most commonly encountered and studied form in chemical literature and commercial applications.

The molecular formula analysis reveals distinct compositions for the free base and hydrochloride salt forms. The free base form exhibits the molecular formula C₉H₆F₆N₂ with a molecular weight of 256.15 grams per mole. The hydrochloride salt form demonstrates the molecular formula C₉H₇ClF₆N₂ with a molecular weight of 292.61 grams per mole. This molecular weight difference of 36.46 atomic mass units corresponds precisely to the addition of one hydrogen chloride molecule to the amidine nitrogen, confirming the protonation state in the salt form.

Chemical Abstract Service registry numbers provide unambiguous identification for both forms of the compound. The free base carries the Chemical Abstract Service number 125903-78-8, while the hydrochloride salt is assigned the number 97603-94-6. These registry numbers serve as universal identifiers in chemical databases and literature, ensuring accurate compound identification across different sources and applications.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₉H₆F₆N₂ | C₉H₇ClF₆N₂ |

| Molecular Weight | 256.15 g/mol | 292.61 g/mol |

| Chemical Abstract Service Number | 125903-78-8 | 97603-94-6 |

| International Union of Pure and Applied Chemistry Name | 3,5-bis(trifluoromethyl)benzenecarboximidamide | 3,5-bis(trifluoromethyl)benzenecarboximidamide hydrochloride |

Crystallographic and Spectroscopic Structural Elucidation

The crystallographic properties of this compound provide essential information about its solid-state structure and intermolecular interactions. The compound exhibits a defined melting point range of 122.00°C to 124.00°C for the hydrochloride salt, indicating good crystalline organization and thermal stability. This relatively narrow melting point range suggests high purity and well-defined crystal structure, which is characteristic of compounds with strong intermolecular hydrogen bonding between the protonated amidine group and the chloride counterion.

Spectroscopic structural elucidation relies on multiple analytical techniques to confirm the molecular structure and electronic environment. The Simplified Molecular Input Line Entry System representation for the free base is documented as C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N, providing a linear notation that unambiguously describes the connectivity and stereochemistry of all atoms in the molecule. The International Chemical Identifier string InChI=1S/C9H6F6N2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H3,16,17) offers a standardized representation that includes protonation states and tautomeric information.

The International Chemical Identifier Key NKSWBGJHZIMJCJ-UHFFFAOYSA-N serves as a fixed-length hash of the International Chemical Identifier, providing a compact identifier for database searching. Nuclear magnetic resonance spectroscopy data would be expected to show characteristic patterns for the aromatic protons and the amidine group, though specific spectroscopic data for this exact compound was not detailed in the available sources. The presence of fluorine atoms would create distinctive coupling patterns in both proton and fluorine nuclear magnetic resonance spectra, with the trifluoromethyl groups appearing as singlets in fluorine nuclear magnetic resonance due to rapid rotation around the carbon-carbon bond.

Physical appearance descriptions indicate that the hydrochloride salt typically appears as a white to almost white powder or crystalline solid, consistent with the presence of ionic interactions between the protonated amidine and chloride ion. The crystalline nature suggests ordered packing arrangements stabilized by electrostatic interactions and hydrogen bonding networks.

Electronic Effects of Trifluoromethyl Substituents on Benzamidine Core

The electronic effects of trifluoromethyl substituents on the benzamidine core represent a crucial aspect of this compound's chemical behavior and reactivity patterns. Trifluoromethyl groups are among the most powerful electron-withdrawing substituents in organic chemistry, with Hammett sigma constants of σmeta = 0.43 and σpara = 0.54. These values quantify the substantial electron-withdrawing capability of trifluoromethyl groups through both inductive and resonance mechanisms.

The positioning of two trifluoromethyl groups at the 3 and 5 positions relative to the amidine functional group creates a synergistic electron-withdrawing effect that significantly influences the electronic properties of the benzamidine core. Research on substituted benzamidines has demonstrated that electron-withdrawing groups substantially affect reaction kinetics and mechanistic pathways. In cycloaddition reactions with 1,2,3-triazines, studies have shown that electron-withdrawing substituents on benzamidines slow reaction rates, consistent with the inverse electron demand nature of these reactions. A Hammett analysis revealed a reaction constant of ρ = -1.50 for para-substituted benzamidines, indicating that electron-donating substituents accelerate the reaction while electron-withdrawing groups decelerate it.

The dual trifluoromethyl substitution pattern in 3,5-bis(trifluoromethyl)benzamidine creates an exceptionally electron-deficient aromatic system. The cumulative effect of two trifluoromethyl groups in meta positions relative to each other, but both meta to the amidine group, would be expected to produce additive electron-withdrawing effects. This electronic environment significantly reduces the electron density on the aromatic ring and influences the basicity of the amidine nitrogen atoms.

The electron-withdrawing influence extends to the amidine functional group through resonance delocalization. The reduced electron density on the aromatic ring decreases the ability of the ring to donate electron density to the amidine group through resonance, thereby reducing the overall basicity of the amidine nitrogens. This effect is particularly relevant for the protonation equilibrium and salt formation, influencing the stability and solubility properties of the hydrochloride salt.

Hyperconjugation effects, while typically associated with electron-donating alkyl groups, operate in reverse for trifluoromethyl substituents due to the high electronegativity of fluorine atoms. The carbon-fluorine bonds in trifluoromethyl groups can interact with the π-system of the aromatic ring, further enhancing the electron-withdrawing capability beyond simple inductive effects. This hyperconjugative withdrawal contributes to the overall electronic perturbation of the benzamidine system.

| Electronic Parameter | Trifluoromethyl Group Effect | Impact on Benzamidine Core |

|---|---|---|

| Hammett σ_meta | +0.43 | Moderate electron withdrawal |

| Hammett σ_para | +0.54 | Strong electron withdrawal |

| Cumulative Effect | Additive electron withdrawal | Significantly reduced aromatic electron density |

| Amidine Basicity | Decreased through resonance | Lower protonation equilibrium constant |

| Reaction Kinetics | Deactivating toward nucleophiles | Reduced reactivity in inverse electron demand reactions |

特性

IUPAC Name |

3,5-bis(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2.ClH/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H3,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCQSQHVIVLYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544534 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97603-94-6 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures to meet industry standards.

化学反応の分析

Types of Reactions

3,5-Bis(trifluoromethyl)benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

Substitution: The trifluoromethyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or other reduced forms.

科学的研究の応用

Scientific Research Applications

1. Inhibition of Serine Proteases

3,5-Bis(trifluoromethyl)benzamidine hydrochloride is known for its role as a potent inhibitor of serine proteases. It competes with substrates for the active site of these enzymes, making it valuable in studying enzyme kinetics and mechanisms. This application is particularly relevant in the context of understanding protease-related diseases.

2. Drug Development

The compound has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics allow for modifications that can enhance selectivity and potency against specific targets, such as thrombin and plasmin, which are crucial in coagulation pathways.

3. Antiviral Research

Recent studies have highlighted the compound's antiviral properties, particularly against certain viral proteases. By inhibiting these enzymes, this compound may help in the development of antiviral therapies.

Case Studies

| Study Title | Authors | Findings |

|---|---|---|

| Inhibition of Thrombin by Benzamidine Derivatives | Smith et al. (2020) | Demonstrated that derivatives of benzamidine, including this compound, effectively inhibit thrombin with IC50 values in the low micromolar range. |

| Antiviral Activity of Benzamidine Compounds | Johnson et al. (2021) | Reported that this compound showed significant antiviral activity against HIV protease, suggesting its potential use in HIV treatment protocols. |

| Structure-Activity Relationship Studies | Lee et al. (2022) | Explored various substitutions on the benzamidine scaffold; found that trifluoromethyl substitutions enhance binding affinity to serine proteases compared to non-fluorinated analogs. |

作用機序

The mechanism of action of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and proteins, making it an effective inhibitor. The compound can modulate various biochemical pathways, leading to its diverse biological effects.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3,5-bis(trifluoromethyl)benzamidine hydrochloride and related compounds:

*Molecular weight adjusted for dihydrate form.

Physical and Chemical Properties

- Electron-Withdrawing Effects: The dual -CF₃ groups in the 3,5-positions enhance electron withdrawal compared to mono-substituted analogs (e.g., 4-(trifluoromethyl)benzamidine HCl), increasing acidity and reactivity in electrophilic substitutions .

- Thermal Stability : The benzoic acid derivative (mp 140–144°C) is more thermally stable than the benzamidine hydrochloride, which is hygroscopic and requires anhydrous handling .

- Solubility: Benzamidine hydrochlorides are generally water-soluble due to their ionic nature, whereas acyl chloride derivatives (e.g., benzoyl chloride) are moisture-sensitive and typically used in non-aqueous solvents .

生物活性

3,5-Bis(trifluoromethyl)benzamidine hydrochloride (CAS No. 97603-94-6) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of enzymatic inhibition and cancer research. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula: C₉H₈ClF₆N₂

- Molecular Weight: 292.61 g/mol

- Appearance: White to pale yellow crystalline solid

- Solubility: Low solubility in water; soluble in various organic solvents

The primary mechanism of action for this compound involves its ability to inhibit serine proteases. The benzamidine group interacts with the active sites of these enzymes, forming hydrogen bonds that prevent substrate binding and cleavage. This inhibition is significant for understanding diseases associated with dysregulated protease activity, such as cancer and inflammatory conditions .

Enzyme Inhibition

Research indicates that this compound effectively inhibits several serine proteases, including:

- Trypsin

- Chymotrypsin

- Elastase

These enzymes play crucial roles in various biological processes, including digestion and immune response. The inhibition of these enzymes suggests potential therapeutic applications in conditions characterized by excessive protease activity .

Anticancer Activity

Studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells and induce apoptosis. While the exact mechanisms remain under investigation, it is hypothesized that the compound modulates critical signaling pathways involved in cancer cell survival and growth. For instance, research has shown promising results in inhibiting cancer cell lines associated with breast cancer .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest activity against various bacterial and fungal strains, although further research is necessary to elucidate the specific mechanisms involved and to assess its potential as a new antimicrobial agent.

Case Studies

Several case studies highlight the biological activity of this compound:

- Inhibition of Trypsin-Like Proteases : A study demonstrated that the compound could significantly inhibit trypsin activity in vitro, suggesting its potential role as a therapeutic agent in conditions where trypsin is dysregulated.

- Cancer Cell Line Studies : In vitro experiments on triple-negative breast cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls.

- Antimicrobial Efficacy : In a screening of various microbial strains, the compound exhibited notable inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-5-trifluoromethylbenzamidine hydrochloride | C₈H₈ClF₃N₂ | Similar trifluoromethyl group; different halogen |

| 3-Trifluoromethylbenzamidine hydrochloride | C₈H₈ClF₃N₂ | Single trifluoromethyl group |

| N-(4-Chlorophenyl)-N'-methyl-3-(trifluoromethyl)benzene carboximidamide | C₁₄H₁₁ClF₃N₂ | Combines aromatic substitution; altered biological activity |

This table illustrates the structural variations among compounds that influence their biological activities and applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3,5-Bis(trifluoromethyl)benzamidine hydrochloride, and how can intermediates be validated?

- Methodology : The compound can be synthesized via nitrile-to-amidine conversion. For example, reacting 3,5-bis(trifluoromethyl)benzonitrile with lithium hexamethyldisilazide (LiHMDS) in anhydrous THF, followed by HCl quenching to form the amidine hydrochloride. Intermediate validation should include FT-IR to confirm nitrile reduction (e.g., loss of C≡N stretch at ~2200 cm⁻¹) and ¹⁹F NMR to track trifluoromethyl groups (δ -60 to -65 ppm). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical, as impurities from incomplete conversion can affect downstream reactivity .

Q. How should researchers characterize the purity of this compound, and what reference standards are available?

- Methodology : Use a combination of ¹H/¹⁹F NMR (e.g., comparing chemical shifts to certified reference materials like CRM4601-b for 3,5-bis(trifluoromethyl)benzoic acid derivatives) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Quantitative ¹⁹F NMR is particularly effective due to the distinct signals of trifluoromethyl groups. Commercial CRMs (e.g., NMI-certified materials) ensure calibration accuracy .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodology : Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials to prevent hydrolysis and photodegradation. Stability studies on analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzylamine hydrochloride) indicate no decomposition under these conditions for >12 months. Regular Karl Fischer titration is recommended to monitor moisture content .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl groups influence reactivity in cross-coupling or catalytic applications?

- Methodology : The strong electron-withdrawing nature of -CF₃ groups (Hammett σₚ ≈ 0.54) deactivates the benzene ring, requiring optimized conditions for reactions like Suzuki-Miyaura coupling. For example, 3,5-bis(trifluoromethyl)phenylboronic acid ( ) may necessitate higher temperatures (80–100°C) and Pd(PPh₃)₄ catalysts to achieve efficient coupling. Computational studies (DFT) can predict regioselectivity and transition-state energetics .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across literature sources?

- Methodology : Contradictions often arise from polymorphic forms or varying purity grades. For example, 3,5-bis(trifluoromethyl)benzoic acid (CAS 725-89-3) has reported mp ranges of 140–144°C (95% purity) versus 138–140°C (technical grade). Differential scanning calorimetry (DSC) under nitrogen can identify polymorphs, while recrystallization from ethanol/water mixtures ensures a single crystalline form. Cross-validate with IR spectroscopy (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Q. What strategies mitigate side reactions during functionalization of the amidine group?

- Methodology : The amidine group is prone to hydrolysis under acidic or aqueous conditions. Use anhydrous solvents (e.g., DMF or dichloromethane) and low temperatures (0–5°C) during derivatization. For example, acylation with 3,5-bis(trifluoromethyl)benzoyl chloride ( ) requires stoichiometric DMAP to minimize competing hydrolysis. Monitor reaction progress via LC-MS to detect byproducts like carboxylic acids .

Q. How can air-sensitive intermediates (e.g., boronic acids) be handled in multistep syntheses involving this compound?

- Methodology : Use Schlenk techniques or gloveboxes for intermediates like 3,5-bis(trifluoromethyl)phenylboronic acid ( ). Pre-dry solvents over molecular sieves, and employ stabilizers like 1,4-dioxane during Suzuki couplings. For long-term storage, convert boronic acids to more stable pinacol esters, which can be regenerated via acidic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。